Lithium perfluorooctane sulfonate

Description

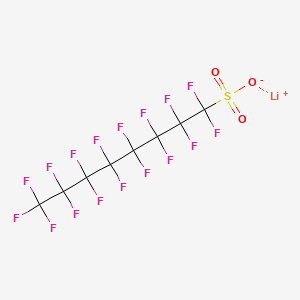

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF17O3S.Li/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCUGNWRDDNCRD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17LiO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032421 | |

| Record name | Lithium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Lithium perfluorooctane sulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.56 g/mL (9.6 lbs/gal) (no temperature provided) | |

| Record name | LITHIUM PERFLUOROOCTANE SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder | |

CAS No. |

29457-72-5 | |

| Record name | Lithium perfluorooctane sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029457725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium heptadecafluorooctanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM PERFLUOROOCTANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/141721Y4CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHIUM PERFLUOROOCTANE SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 308 °C | |

| Record name | LITHIUM PERFLUOROOCTANE SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Lithium Perfluorooctane Sulfonate

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and characterization of Lithium Perfluorooctane Sulfonate (LiPFOS). It also delves into the known biological signaling pathways affected by the perfluorooctane sulfonate anion, offering valuable insights for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The industrial synthesis of LiPFOS is a multi-step process, primarily involving electrochemical fluorination followed by hydrolysis and neutralization.

Experimental Protocol for Synthesis

Step 1: Electrochemical Fluorination (Simons Process)

The initial step involves the electrochemical fluorination of octanesulfonyl chloride or fluoride to produce perfluorooctanesulfonyl fluoride (POSF).[1]

-

Precursor: Octanesulfonyl chloride (C₈H₁₇SO₂Cl) or octanesulfonyl fluoride (C₈H₁₇SO₂F).

-

Electrolyte and Solvent: Anhydrous hydrogen fluoride (HF).

-

Apparatus: A Simons electrochemical cell with nickel-plated anodes.

-

Procedure:

-

A solution of the octanesulfonyl precursor in anhydrous HF is prepared.

-

A constant voltage of 5–6 V is applied across the electrodes.[1]

-

The electrolysis is carried out, systematically replacing all carbon-hydrogen bonds with carbon-fluorine bonds.

-

The resulting product is a mixture of linear and branched isomers of perfluorooctanesulfonyl fluoride (C₈F₁₇SO₂F).[1]

-

Step 2: Hydrolysis of Perfluorooctanesulfonyl Fluoride

The POSF is then hydrolyzed to form perfluorooctanesulfonic acid (PFOS acid).[1][2]

-

Reactant: Perfluorooctanesulfonyl fluoride (C₈F₁₇SO₂F).

-

Procedure:

-

POSF is reacted with water.

-

The sulfonyl fluoride group is converted to a sulfonic acid group, yielding PFOS acid (C₈F₁₇SO₃H).

-

Step 3: Neutralization to Form this compound

The final step is the neutralization of PFOS acid with a lithium base.[1]

-

Reactants: Perfluorooctanesulfonic acid (C₈F₁₇SO₃H) and a lithium base (e.g., lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃)).

-

Procedure:

-

PFOS acid is dissolved in a suitable solvent.

-

A stoichiometric amount of the lithium base is added to the solution.

-

The reaction mixture is stirred until the neutralization is complete, yielding LiPFOS.

-

The product can be isolated by evaporation of the solvent and purified by recrystallization.[3][4]

-

Synthesis Workflow

References

In-Depth Technical Guide to the Physicochemical Properties of Lithium Perfluorooctanesulfonate (LiPFOS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Lithium Perfluorooctanesulfonate (LiPFOS). The information is curated to be a vital resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and experimental workflows.

Core Physicochemical Properties of LiPFOS

LiPFOS is the lithium salt of perfluorooctanesulfonic acid (PFOS), a synthetic perfluorinated compound. Its unique properties, stemming from the strong carbon-fluorine bonds, make it a subject of significant interest in various scientific and industrial domains.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of LiPFOS.

| Property | Value | Source |

| Molecular Formula | C₈F₁₇LiO₃S | PubChem |

| Molecular Weight | 506.06 g/mol | Smolecule[1] |

| Appearance | Off-white solid/powder | PubChem[2] |

| Odor | Slightly pungent | PubChem[2] |

| Melting Point | Decomposes at 308 °C | PubChem[2] |

| Density | 0.56 g/mL (temperature not specified) | PubChem[3] |

| Water Solubility | Soluble | Smolecule[1] |

| Octanol-Water Partition Coefficient (log Kow) | 4.13 (Estimated) | PubChem[3] |

| pH | 4.4 (concentration not specified) | PubChem[2] |

Detailed Experimental Protocols

Accurate determination of physicochemical properties is crucial for understanding the behavior of LiPFOS. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid can be determined using a melting point apparatus, such as a Mel-Temp or a Thiele tube. This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.[4][5]

Protocol:

-

Sample Preparation: A small amount of dry LiPFOS is finely ground into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[6]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[7]

-

Decomposition: For LiPFOS, it is noted that it decomposes at its melting point. This may be observed as a darkening of the sample.

Aqueous Solubility Determination (Standard Test Method for Anionic Surfactants)

As an anionic surfactant, the solubility of LiPFOS in water can be determined using methods that account for its surface-active properties. A standard approach involves preparing solutions of varying concentrations and determining the saturation point.

Protocol:

-

Preparation of Standard Solutions: A stock solution of LiPFOS in deionized water is prepared. A series of dilutions are made from the stock solution to create a range of concentrations.

-

Equilibration: An excess amount of solid LiPFOS is added to a known volume of deionized water in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of LiPFOS in the clear supernatant is determined using a suitable analytical technique. Given its structure, liquid chromatography-mass spectrometry (LC-MS) is a highly effective method for quantifying PFAS compounds.[8]

-

Titration Method: Alternatively, for anionic surfactants, a two-phase titration method can be employed. This involves titrating the anionic surfactant solution with a standard cationic surfactant solution in the presence of a mixed indicator until an endpoint is reached, which signifies the concentration.

Octanol-Water Partition Coefficient (Slow-Stirring Method)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. For surfactants like LiPFOS, the slow-stirring method is recommended to avoid the formation of emulsions that can interfere with measurements.[9]

Protocol:

-

Phase Preparation: Water and n-octanol are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation: A solution of LiPFOS is prepared in the pre-saturated water phase at a known concentration.

-

Equilibration: The aqueous LiPFOS solution and pre-saturated n-octanol are placed in a vessel with a magnetic stirrer. The mixture is stirred slowly for 48-72 hours to allow for partitioning without forming an emulsion. The temperature is kept constant.

-

Phase Separation: After stirring, the mixture is allowed to stand for at least 24 hours to ensure complete separation of the aqueous and octanol phases.

-

Concentration Measurement: The concentration of LiPFOS in both the aqueous and octanol phases is determined using a suitable analytical method, such as LC-MS.

-

Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of LiPFOS in the octanol phase to its concentration in the aqueous phase. The result is often expressed as its logarithm (log Kow).

Signaling Pathways and Biological Interactions

The perfluorooctanesulfonate (PFOS) anion, the active component of LiPFOS, is known to interact with various biological systems and modulate several signaling pathways. These interactions are critical for understanding its potential toxicological effects.

PFOS-Induced Apoptosis via the Mitochondrial Pathway

PFOS has been shown to induce apoptosis (programmed cell death) in various cell types through a mechanism involving the mitochondria. This pathway is initiated by an increase in reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[2]

Key Events:

-

ROS Production: PFOS exposure leads to an increase in intracellular ROS.[2]

-

Mitochondrial Membrane Potential Collapse: The elevated ROS levels cause a dissipation of the mitochondrial membrane potential.

-

Release of Pro-Apoptotic Factors: This mitochondrial damage results in the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytochrome c activates a cascade of enzymes called caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[9]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is disrupted, favoring apoptosis. PFOS has been shown to upregulate Bax and downregulate Bcl-2.

-

p53 Activation: The tumor suppressor protein p53 can be activated in response to cellular stress, further promoting apoptosis.[9]

Caption: PFOS-induced mitochondrial apoptosis pathway.

Inflammatory Signaling via TLR4/MyD88/NF-κB

PFOS can trigger an inflammatory response by activating the Toll-like receptor 4 (TLR4) signaling pathway. This leads to the production of pro-inflammatory cytokines.[9]

Caption: PFOS-induced inflammatory signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the physicochemical properties and biological activity of LiPFOS.

Caption: General experimental workflow for LiPFOS characterization.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. PFOS-induced apoptosis through mitochondrion-dependent pathway in human-hamster hybrid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. store.astm.org [store.astm.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomosul.edu.iq [uomosul.edu.iq]

- 7. PFOS Exposure Promotes Hepatotoxicity in Quails by Exacerbating Oxidative Stress and Inflammation-Induced Apoptosis through Activating TLR4/MyD88/NF-κb Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. Perfluorooctanesulfonate (PFOS) Induces Apoptosis Signaling and Proteolysis in Human Lymphocytes through ROS Mediated Mitochondrial Dysfunction and Lysosomal Membrane Labialization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lithium Perfluorooctane Sulfonate (CAS No. 29457-72-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lithium Perfluorooctane Sulfonate (LiPFOS), a salt of the highly persistent and bioaccumulative perfluorooctanesulfonic acid (PFOS). Due to its unique properties and significant environmental and health concerns, a thorough understanding of its chemistry, toxicology, and mechanism of action is critical for the scientific community.

Chemical and Physical Properties

LiPFOS is the lithium salt of perfluorooctanesulfonic acid, a fully fluorinated organic compound. Its structure, characterized by a stable eight-carbon perfluorinated chain and a sulfonate functional group, imparts exceptional chemical resistance and surfactant properties.[1] It typically appears as a white or off-white solid or powder.[1][2] The strong carbon-fluorine bonds contribute to its extreme stability and persistence in the environment.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 29457-72-5 | [1][2][4] |

| Molecular Formula | C₈F₁₇LiO₃S | [1][5] |

| Molecular Weight | 506.06 - 506.1 g/mol | [1][6] |

| Appearance | White or off-white solid/powder | [1][2] |

| Melting Point | Decomposes at 308 °C | [1] |

| Water Solubility | Soluble | [1] |

| Refractive Index | n 20/D 1.334 | [7][8] |

| pH | 4.0 - 7.0 | [7][8] |

| Synonyms | LPOS, Lithium PFOS, Lithium heptadecafluorooctanesulfonate | [2][4][5] |

Synthesis and Manufacturing

The industrial production of LiPFOS is primarily derived from perfluorooctanesulfonyl fluoride (POSF), which is synthesized via two main routes: Electrochemical Fluorination (ECF) and Telomerization. The subsequent conversion of POSF to LiPFOS is a standard two-step acid-base chemical process.[9]

Synthesis Routes

-

Electrochemical Fluorination (ECF): Historically the principal industrial method, the Simons ECF process involves the electrolysis of octanesulfonyl chloride or fluoride in anhydrous hydrogen fluoride.[1][9] This process replaces all carbon-hydrogen bonds with carbon-fluorine bonds. A key characteristic of ECF is the formation of a complex mixture of isomers, typically yielding approximately 70% linear n-PFOS and 30% branched-chain (br-PFOS) isomers.[9]

-

Telomerization: This alternative process can produce 100% linear PFOS isomers.[9] However, it has been more commonly used for producing reagent-grade analytical standards rather than for large-scale industrial manufacturing.[9]

Conversion to Lithium Salt

The POSF intermediate is converted to the final salt via hydrolysis and neutralization.[9][10]

-

Hydrolysis: The perfluorooctanesulfonyl fluoride (C₈F₁₇SO₂F) is hydrolyzed to convert the sulfonyl fluoride group into a sulfonic acid group, yielding perfluorooctanesulfonic acid (PFOS acid, C₈F₁₇SO₃H).[9]

-

Neutralization: The resulting PFOS acid is then neutralized with a suitable lithium base, such as lithium hydroxide, to produce this compound.[9][10]

References

- 1. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 2. ask-force.org [ask-force.org]

- 3. ag.state.mn.us [ag.state.mn.us]

- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]

- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. researchgate.net [researchgate.net]

Unraveling the Isomer Profile of ECF-Produced Perfluorooctane Sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Perfluorooctane sulfonate (PFOS), a persistent environmental contaminant, has garnered significant attention due to its widespread presence and potential health risks. The primary historical manufacturing method for PFOS was electrochemical fluorination (ECF), a process that yields a complex mixture of linear and branched isomers. Understanding the distribution of these isomers is critical for accurate risk assessment, environmental monitoring, and toxicological studies, as different isomers can exhibit varying physicochemical properties, bioaccumulation potential, and toxicity. This technical guide provides an in-depth analysis of the isomer distribution in ECF-produced PFOS, details the experimental protocols for their characterization, and presents this information in a clear, accessible format for the scientific community.

Isomer Distribution in ECF-Produced PFOS

The ECF process inherently produces a mixture of PFOS isomers, with the linear isomer being the most abundant. Technical PFOS mixtures produced by this method typically consist of approximately 70-80% linear PFOS (L-PFOS) and 20-30% branched isomers.[1][2][3] This distribution is a direct consequence of the free-radical nature of the ECF process, which allows for rearrangement and breakage of the carbon chain.[1]

A more detailed breakdown of the isomer profile reveals the presence of various monosubstituted and disubstituted isomers. While the exact percentages can vary between production batches and manufacturers, a general distribution has been reported in the scientific literature.

| Isomer Type | Specific Isomers | Reported Abundance (%) |

| Linear | n-PFOS | 58 - 79 |

| Monosubstituted | 1/6-CF₃-PFOS | 18 - 22 |

| 3/4/5-CF₃-PFOS | 13 - 18 | |

| Disubstituted | Various | Detected, specific percentages not consistently reported |

Table 1: Typical Isomer Distribution of Perfluorooctane Sulfonate (PFOS) Produced via Electrochemical Fluorination (ECF). Data compiled from multiple sources.[4][5]

It is important to note that environmental and biological samples may exhibit different isomer profiles compared to the technical product due to varying environmental transport, bioaccumulation, and degradation rates of the different isomers.[1][4][5][6]

Experimental Protocols for Isomer Analysis

The accurate separation, identification, and quantification of PFOS isomers are predominantly achieved through high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS).[7][8][9] These methods offer the necessary selectivity and sensitivity to resolve the complex mixture of isomers.

Key Experimental Steps:

-

Sample Preparation: The initial step involves the extraction of PFOS isomers from the sample matrix (e.g., water, soil, serum). Solid-phase extraction (SPE) is a commonly employed technique for this purpose.[8][10] The choice of SPE sorbent and elution solvents is critical for achieving high recovery rates for all isomers.

-

Chromatographic Separation: The extracted isomers are then separated using a liquid chromatograph. The use of a C18 or similar reversed-phase column is typical.[9][11] A gradient elution program with a mobile phase consisting of an aqueous component (often with an ammonium acetate buffer) and an organic solvent (typically methanol or acetonitrile) is used to achieve separation of the linear and various branched isomers.[9]

-

Mass Spectrometric Detection: Following chromatographic separation, the isomers are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in negative ion mode is the standard ionization technique. Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. The most common transitions monitored for PFOS are m/z 499 → 80 (SO₃⁻) and m/z 499 → 99 (FSO₃⁻).[12] It is crucial to monitor both transitions, as the fragmentation patterns can differ between linear and branched isomers, which can affect quantification if only one transition is used.[7][12]

-

Quantification: Accurate quantification requires the use of appropriate analytical standards. Ideally, certified reference materials containing a known mixture of linear and branched isomers should be used for calibration.[7][13] If a mixed standard is unavailable, a linear PFOS standard can be used, but it's important to recognize that this may introduce a bias in the quantification of branched isomers due to potential differences in ionization efficiency and fragmentation.[1][13] The use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard for characterizing the isomeric composition of technical standards.[7]

Established Analytical Methods:

Several standardized methods have been developed for the analysis of PFAS, including PFOS isomers:

-

EPA Method 537.1: This method is designed for the analysis of selected per- and polyfluoroalkyl substances in drinking water by SPE and LC-MS/MS. It explicitly addresses the need to quantify both linear and branched isomers of PFOS.[13]

-

ISO 25101:2009: This international standard specifies a method for the determination of PFOS and PFOA in water samples, also utilizing SPE and HPLC-MS/MS.[8]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the ECF production process and the analytical workflow for PFOS isomer analysis.

Caption: ECF process for PFOS production.

References

- 1. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 3. ezview.wa.gov [ezview.wa.gov]

- 4. Identification and pattern of perfluorooctane sulfonate (PFOS) isomers in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isomer-Specific Serum Concentrations of Perfluorooctane Sulfonic Acid among U.S. Adults: Results from the National Health and Nutrition Examination Survey (NHANES) and the Study of Women’s Health Across the Nation Multi-Pollutant Study (SWAN-MPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ezview.wa.gov [ezview.wa.gov]

- 9. connectsci.au [connectsci.au]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. epa.gov [epa.gov]

An In-depth Technical Guide to the Molecular Geometry and Conformational Analysis of Lithium Perfluorooctanesulfonate (LiPFOS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular geometry and conformational analysis of Lithium Perfluorooctanesulfonate (LiPFOS). The focus is on the structural isomers of the perfluorooctanesulfonate (PFOS) anion, the computational methods used to analyze its geometry, and the experimental protocols for isomer identification and quantification.

Molecular Geometry and Isomerism of the PFOS Anion

The perfluorooctanesulfonate (PFOS) anion (C₈F₁₇SO₃⁻) is an eight-carbon chain where all hydrogen atoms have been substituted with fluorine atoms, terminating in a sulfonate functional group. This perfluorinated chain is the dominant structural feature influencing the molecule's geometry and properties.

Computational and crystallographic studies have shown that the most stable conformation for the linear PFOS isomer is a helical geometry. This helical arrangement is favored as it minimizes the electrostatic repulsion between the highly electronegative fluorine atoms along the carbon backbone. The introduction of a counter-ion, such as lithium (Li⁺), can influence this geometry, although theoretical studies suggest these changes are not significant to the overall structure of the anion.

A critical aspect of PFOS conformational analysis is the existence of structural isomers. These are molecules with the same chemical formula but different atomic arrangements. PFOS can exist as a linear isomer (n-PFOS) or as various branched isomers, where a trifluoromethyl (CF₃) group is attached to the main carbon chain. The specific isomer profile of a PFOS mixture is largely determined by its synthesis method.

Synthesis Methods and Resulting Isomer Profiles

The two primary industrial methods for producing PFOS and its precursors result in distinct isomer compositions.

-

Electrochemical Fluorination (ECF): Also known as the Simons process, this method involves passing an electric current through a solution of a starting organic material in hydrogen fluoride. This process replaces all carbon-hydrogen bonds with carbon-fluorine bonds. A key characteristic of ECF is the formation of a complex mixture of structural isomers, including both linear and branched forms.

-

Telomerization: This process involves the reaction of a perfluoroalkyl iodide with tetrafluoroethylene. Telomerization is a highly specific process that exclusively yields linear products.

The difference in the output of these two synthesis methods is a crucial factor in the environmental and toxicological assessment of PFOS, as the properties and behavior of linear and branched isomers can differ.

Data Presentation: Isomer Distribution

The primary quantitative data available for LiPFOS relates to the distribution of its linear and branched isomers in technical mixtures produced by electrochemical fluorination.

| Isomer Type | Typical Percentage in ECF-produced PFOS |

| Linear (n-PFOS) | ~70% |

| Branched Isomers | ~30% |

Computational Analysis of PFOS Geometry

While experimental crystal structure data for LiPFOS is scarce, computational methods such as Density Functional Theory (DFT) have been employed to investigate the geometry of the PFOS anion.

Detailed Methodology: DFT Calculations

A notable study by Torres et al. (2009) provides a theoretical framework for understanding the structural and electronic properties of linear and branched PFOS isomers. The general protocol for such a computational analysis is as follows:

-

Initial Model Construction: The anionic form of linear PFOS and its trifluoromethyl-branched isomers are constructed as initial computational models.

-

Geometry Optimization: The geometries of these models are optimized using a specified level of theory. In the case of the Torres et al. study, this was the B3LYP functional with a 6-31++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

-

Counter-ion Addition: To model LiPFOS, a lithium counter-ion (Li⁺) is added to the optimized PFOS anion structure, and the geometry is re-optimized.

-

Property Calculation: Once the optimized geometry is obtained, various electronic and thermodynamic properties, such as electrostatic potential maps and HOMO/LUMO molecular orbitals, can be calculated to understand the molecule's reactivity and stability.

The results from such studies indicate that for the linear anion, the LUMO (Lowest Unoccupied Molecular Orbital) is diffused along the entire fluorocarbon chain. In contrast, for some branched isomers, the LUMO is localized near the ternary carbon, suggesting a higher probability of reacting with free radicals at that site.

Experimental Protocols: Isomer Separation and Quantification

The analysis of PFOS isomers is critical for environmental monitoring and toxicological studies. The standard method for this is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Detailed Methodology: UPLC-MS/MS Analysis of PFOS Isomers

The following protocol outlines the key steps in the separation and quantification of PFOS isomers in a sample.

-

Sample Preparation: The sample (e.g., human serum, water) undergoes a protein precipitation step, followed by automated sample clean-up using an on-line trap column to remove interfering components.

-

Chromatographic Separation:

-

UPLC System: A Waters ACQUITY UPLC system or equivalent is used.

-

Column: A column suitable for separating perfluorinated compounds, such as a Waters ACQUITY UPLC BEH C18 column, is employed.

-

Mobile Phase: A gradient elution is performed using a mixture of an aqueous solvent (e.g., ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile). The gradient is optimized to achieve separation of the different PFOS isomers.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) is used.

-

Ionization Mode: Negative ion electrospray ionization (ESI-) is employed.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion for PFOS (m/z 499) is selected, and its characteristic fragment ions (e.g., m/z 80 for the SO₃⁻ group and m/z 99 for the SO₃F⁻ group) are monitored.

-

-

Quantification: The concentration of each isomer is determined by comparing its peak area in the chromatogram to a calibration curve generated from certified reference standards of known concentrations.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Lithium Perfluorooctane Sulfonate (Li-PFOS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the perfluorooctane sulfonate (PFOS) anion, the active component of Lithium perfluorooctane sulfonate (Li-PFOS), in various matrices. The protocols focus on the most robust and widely adopted analytical techniques, offering high sensitivity and selectivity required in research and development settings.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the trace-level quantification of PFOS due to its exceptional sensitivity and specificity.[1][2][3] This method is suitable for a wide range of sample matrices including water, soil, and biological fluids.

Application Note

This protocol outlines the analysis of PFOS using solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography coupled with tandem mass spectrometry. The isotope dilution technique, incorporating a 13C-labeled internal standard, is employed for accurate quantification.[4][5]

Experimental Protocol

a) Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment:

-

SPE Cartridge Conditioning:

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

-

-

Washing:

-

Wash the cartridge with a solution of aqueous methanol to remove potential interferences.

-

-

Elution:

-

Elute the retained PFOS from the cartridge using a small volume of ammoniated methanol (e.g., 0.3% w/v ammonium hydroxide in methanol).[8]

-

-

Concentration and Reconstitution:

b) LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

LC System: Agilent 1290 Infinity II LC or equivalent.[4]

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[9] A delay column installed before the injector can help mitigate background contamination from the LC system.[9]

-

Mobile Phase A: 2 mM ammonium acetate in water.[9]

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.4 mL/min.[9]

-

Column Temperature: 50 °C.[9]

-

Injection Volume: 5-10 µL.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute PFOS, followed by a re-equilibration step.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Mass Spectrometer: Agilent Ultivo Triple Quadrupole LC/MS or Sciex Triple Quad™ 7500 or equivalent.[4][9]

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[4][9]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Optimize other MS parameters such as gas temperatures, gas flows, and collision energies for the specific instrument used.

-

Quantitative Data Summary

| Parameter | Matrix | Method | Value | Reference |

| Limit of Detection (LOD) | Water | LC-MS/MS | Sub-ng/L | [4] |

| Limit of Detection (LOD) | Soil | LC-MS/MS | ng/kg | [4] |

| Limit of Detection (LOD) | Fish Tissue | LC-MS/MS | 0.04 ng/g | [3] |

| Limit of Quantification (LOQ) | Drinking Water | LC-MS/MS | 2.97-4.92 ng/L | [6] |

| Recovery | Water | LC-MS/MS | 88.0 - 97.3% | [4] |

| Recovery | Soil | LC-MS/MS | 96.8 - 111% | [4] |

| Recovery | Fish Tissue | LC-MS/MS | 90% | [3] |

Experimental Workflow: LC-MS/MS Analysis of PFOS

Caption: Workflow for PFOS analysis using SPE and LC-MS/MS.

Electrochemical Sensing

Electrochemical methods offer a promising alternative for rapid and potentially portable detection of PFOS. These sensors often utilize molecularly imprinted polymers (MIPs) to achieve selectivity.[10][11][12]

Application Note

This protocol describes the fabrication and use of an electrochemical sensor based on a molecularly imprinted polymer for the detection of PFOS in water samples. The detection is based on changes in electrochemical impedance or voltammetric response upon PFOS binding.

Experimental Protocol

a) Sensor Fabrication (MIP-based)

-

Electrode Preparation:

-

Electropolymerization:

-

Prepare a solution containing the functional monomer (e.g., o-phenylenediamine), the template molecule (PFOS), and a supporting electrolyte.[12]

-

Electropolymerize the monomer onto the electrode surface by applying a specific potential or potential sweeps (e.g., cyclic voltammetry).

-

-

Template Removal:

-

After polymerization, remove the PFOS template molecules from the polymer matrix by washing with a suitable solvent mixture (e.g., methanol/acetic acid). This creates recognition sites for PFOS.

-

b) Electrochemical Detection

-

Sample Incubation:

-

Incubate the MIP-modified electrode in the sample solution containing PFOS for a defined period to allow for binding.

-

-

Electrochemical Measurement:

-

Perform electrochemical measurements using a three-electrode system (working, reference, and counter electrodes).

-

Differential Pulse Voltammetry (DPV): Measure the change in the peak current of a redox probe (e.g., ferrocenecarboxylic acid or ambient oxygen) in the presence of PFOS.[10][11][12] The binding of PFOS to the MIP can displace or hinder the access of the redox probe to the electrode surface, causing a change in the signal.

-

Electrochemical Impedance Spectroscopy (EIS): Measure the change in charge-transfer resistance. The binding of PFOS to the MIP can alter the interfacial properties of the electrode, leading to a measurable change in impedance.[10][11]

-

-

Quantification:

-

Generate a calibration curve by plotting the change in the electrochemical signal (e.g., peak current or charge-transfer resistance) against known concentrations of PFOS.

-

Quantitative Data Summary

| Parameter | Method | Value | Reference |

| Limit of Detection (LOD) | EIS with MIP | 3.4 pM | [10][11] |

| Limit of Detection (LOD) | Voltammetry with MIP | 0.04 nM | [12] |

| Linear Range | Electrochemical Biosensor | 5 - 500 nmol/L | [13] |

Logical Relationship: Electrochemical Detection of PFOS

Caption: Logical steps in fabricating and using an MIP-based electrochemical sensor for PFOS detection.

References

- 1. Techniques for the determination of PFAS (per- and polyfluoroalkyl substances) | EVISA's News [speciation.net]

- 2. mdpi.com [mdpi.com]

- 3. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of PFAS in Drinking Water by LCMS [sigmaaldrich.com]

- 7. organomation.com [organomation.com]

- 8. fda.gov [fda.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Electrochemical Sensing of Perfluorooctanesulfonate (PFOS) Using Ambient Oxygen in River Water – Department of Chemistry [chem.unc.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Electrochemical Biosensor for Detection of Perfluorooctane Sulfonate Based on Inhibition Biocatalysis of Enzymatic Fuel Cell [jstage.jst.go.jp]

Application Notes and Protocols for the Use of Lithium Perfluoro-1-oxyoctanesulfonate (LiPFOS) as a Surfactant in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to LiPFOS as a Polymerization Surfactant

Lithium Perfluoro-1-oxyoctanesulfonate (LiPFOS) is a fluorinated surfactant that, like other per- and polyfluoroalkyl substances (PFAS), possesses a unique chemical structure consisting of a hydrophobic perfluoroalkyl tail and a hydrophilic head group. This amphiphilic nature allows it to be an effective emulsifier in polymerization reactions, particularly in emulsion and miniemulsion polymerization. Fluorinated surfactants are known for their exceptional ability to lower the surface tension of water more effectively than their hydrocarbon counterparts and for their high chemical and thermal stability.[1] These properties make them valuable in the synthesis of fluoropolymers and other specialty polymers where stable emulsions are critical.[1][2]

In polymer synthesis, surfactants like LiPFOS are crucial for:

-

Micelle Formation: Creating micelles that act as nano-reactors for the polymerization of monomers.

-

Particle Nucleation and Stabilization: Facilitating the formation of polymer particles and preventing their agglomeration during and after the reaction.

-

Control of Particle Size: Influencing the final particle size and size distribution of the polymer latex.

The use of a polymerizable fluorocarbon surfactant has been shown to incorporate the surfactant into the polymer chain, reducing its environmental release.[3] While LiPFOS is not a polymerizable surfactant, its high stability is a key characteristic.

Key Performance Characteristics (Expected)

The performance of LiPFOS as a surfactant in polymer synthesis is expected to be comparable to other fluorinated surfactants. The following table outlines the anticipated impact of varying LiPFOS concentrations on key polymer properties. These values are illustrative and should be determined experimentally.

| LiPFOS Concentration | Critical Micelle Concentration (CMC) | Expected Polymer Particle Size | Expected Molecular Weight (Mw) | Expected Polydispersity Index (PDI) |

| Low (Below CMC) | Not yet reached | Larger, less stable particles | Lower | Higher |

| At CMC | Reached | Smaller, more uniform particles | Higher | Lower |

| High (Above CMC) | Exceeded | Minimal further decrease in size | May plateau or slightly decrease | May remain low |

Experimental Protocols

The following is a representative protocol for the emulsion polymerization of methyl methacrylate (MMA) using LiPFOS as a surfactant. This protocol can be adapted for other monomers such as styrene or acrylates.

Materials

-

Methyl methacrylate (MMA), inhibitor removed

-

Lithium Perfluoro-1-oxyoctanesulfonate (LiPFOS)

-

Potassium persulfate (KPS), initiator

-

Deionized (DI) water

-

Nitrogen gas

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermocouple

-

Heating mantle

-

Syringe or dropping funnel

Protocol: Emulsion Polymerization of Polymethyl Methacrylate (PMMA)

-

Preparation of the Aqueous Phase:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 200 mL of deionized water.

-

Add the desired amount of LiPFOS (e.g., 0.5 g, to be optimized based on desired particle size).

-

Purge the system with nitrogen for 30 minutes to remove oxygen while stirring gently.

-

-

Initiation of Polymerization:

-

Heat the reaction mixture to 70°C using a heating mantle.

-

In a separate vial, dissolve 0.2 g of potassium persulfate (KPS) in 10 mL of deionized water.

-

Once the reaction mixture reaches 70°C, inject the KPS solution into the flask.

-

-

Monomer Addition:

-

Begin the dropwise addition of 50 mL of inhibitor-free methyl methacrylate (MMA) to the reaction flask over a period of 2 hours using a syringe pump or dropping funnel.

-

Maintain the reaction temperature at 70°C and a constant stirring speed (e.g., 300 rpm) throughout the monomer addition.

-

-

Reaction Completion and Cooling:

-

After the monomer addition is complete, continue to stir the reaction mixture at 70°C for an additional 2 hours to ensure high monomer conversion.

-

Cool the resulting polymer latex to room temperature.

-

-

Characterization:

-

Determine the polymer particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Measure the molecular weight (Mw) and PDI of the polymer by Gel Permeation Chromatography (GPC).

-

Monomer conversion can be determined by gravimetry.

-

Visualizations

Experimental Workflow for Emulsion Polymerization

Caption: Workflow for emulsion polymerization using LiPFOS.

Logical Relationship of Surfactant Concentration to Polymer Properties

Caption: Effect of LiPFOS concentration on polymer properties.

References

Application Notes and Protocols for Lithium Perfluorooctane Sulfonate in Electrochemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the use of Lithium Perfluorooctane Sulfonate (LiPFOS) in various electrochemical applications. LiPFOS, a fluorinated surfactant, has historically been utilized in industrial processes and is a subject of research for its potential effects on electrochemical systems.

Application 1: Mist Suppressant in Hard Chromium Plating

Introduction

This compound has been historically used as a chemical fume suppressant in hard chromium electroplating baths. During the electroplating process, the electrolysis of water generates hydrogen and oxygen gas, which can create a fine mist of chromic acid, a known carcinogen. LiPFOS, as a surfactant, lowers the surface tension of the plating bath, which reduces the size of the gas bubbles and the energy of their bursting at the surface. This effect significantly suppresses the formation of harmful chromic acid aerosols, thereby improving workplace safety.[1][2][3][4][5] However, due to the persistent, bioaccumulative, and toxic nature of PFOS, its use is now heavily restricted or banned in many jurisdictions.[2][6] The following protocol is provided for informational and historical purposes.

Experimental Protocol: Use of LiPFOS as a Mist Suppressant

-

Bath Preparation:

-

Prepare the hard chromium plating bath with the desired concentration of chromic acid and any other required additives.

-

Dissolve LiPFOS in the plating solution at a typical concentration range of 30-80 mg/L.[3] Ensure thorough mixing to achieve a homogeneous solution.

-

-

Monitoring and Maintenance:

-

Regularly monitor the surface tension of the plating bath using a stalagmometer or a tensiometer. The target surface tension is typically around 30 dynes/cm.[1]

-

Periodically analyze the concentration of LiPFOS in the bath and add more as needed to maintain the desired surface tension and mist suppression efficiency.

-

-

Plating Operation:

-

Conduct the chromium plating process as per standard procedures. The presence of LiPFOS should not significantly alter the electrochemical deposition of chromium.

-

-

Safety and Waste Disposal:

-

Handle LiPFOS and the chromium plating bath with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.

-

Dispose of spent plating solutions and rinse water containing LiPFOS in accordance with local, state, and federal regulations for hazardous waste.

-

Quantitative Data

| Parameter | Value | Reference |

| Typical LiPFOS Concentration | 30-80 mg/L | [3] |

| Target Surface Tension | ~30 dynes/cm | [1] |

Workflow and Mechanism

Caption: Workflow for using LiPFOS as a mist suppressant in chromium plating.

Caption: Mechanism of how LiPFOS reduces chromic acid mist formation.

Application 2: Electrolyte Additive in Lithium-Ion Batteries

Introduction

The performance and longevity of lithium-ion batteries are critically dependent on the formation of a stable solid electrolyte interphase (SEI) on the anode surface. Research has shown that certain surfactants can act as electrolyte additives to improve the properties of the SEI. A recent study investigated the use of this compound (referred to as LiFOS in the study) as such an additive.[7] The amphiphilic nature of LiPFOS is thought to help in preventing the detrimental deposition of inorganic SEI components like LiF, LiOH, and Li₂O on the graphite anode, potentially leading to improved cycling stability and performance.[7]

Experimental Protocol: Evaluation of LiPFOS as an Electrolyte Additive

This protocol is based on the methodology described by Ghamouss et al. (2023).[7]

-

Electrolyte Preparation:

-

The base electrolyte consists of 1 M LiPF₆ in a mixture of ethylene carbonate (EC), propylene carbonate (PC), and 3-dimethyl carbonate (DMC).

-

Prepare the additive-containing electrolyte by dissolving a small weight percentage of LiPFOS (e.g., the study used a concentration denoted as 'C' which should be optimized for specific systems) into the base electrolyte.

-

-

Electrode and Cell Assembly:

-

Use a graphite-based working electrode and a lithium metal counter and reference electrode.

-

Assemble half-cells (e.g., coin cells) in an argon-filled glove box to prevent moisture and air contamination.

-

-

Electrochemical Characterization:

-

Cyclic Voltammetry (CV): Perform CV scans to determine the electrochemical window of the electrolyte with the LiPFOS additive and to observe any redox reactions. A typical voltage range would be from the open-circuit voltage down to 0.01 V vs. Li/Li⁺ and up to a suitable upper limit (e.g., 4.15 V).

-

Galvanostatic Cycling: Cycle the cells at a constant current rate (e.g., C/10) between defined voltage limits (e.g., 0.01 V and 1.5 V for graphite anode) to evaluate the specific capacity, coulombic efficiency, and capacity retention over multiple cycles.

-

Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge and after a certain number of cycles to analyze the impedance of the SEI layer and the charge transfer resistance.

-

-

Ex-situ Surface Analysis:

-

After cycling, carefully disassemble the cells in a glove box.

-

Rinse the graphite anode with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

-

Analyze the surface composition of the SEI using techniques like X-ray Photoelectron Spectroscopy (XPS) to identify the chemical species formed.

-

Quantitative Data

The study by Ghamouss et al. (2023) provides comparative data for electrolytes with and without LiPFOS (LiFOS). The following is a representative summary of the type of data that should be collected.[7]

| Electrochemical Parameter | Electrolyte without LiPFOS | Electrolyte with LiPFOS |

| 1st Cycle Discharge Capacity (mAh/g) | Data to be collected | Data to be collected |

| 1st Cycle Coulombic Efficiency (%) | Data to be collected | Data to be collected |

| Capacity Retention after N cycles (%) | Data to be collected | Data to be collected |

| SEI Resistance (Ω) after N cycles | Data to be collected | Data to be collected |

Logical Relationships and Workflow

Caption: Experimental workflow for the evaluation of LiPFOS as a lithium-ion battery electrolyte additive.

Caption: Proposed pathway for SEI modification by LiPFOS as an electrolyte additive.

Application 3: Wetting Agent for Electrode Slurry Preparation (Potential Application)

Introduction

The preparation of a homogeneous electrode slurry is crucial for manufacturing high-performance lithium-ion batteries. Surfactants are often used as wetting or dispersing agents to ensure a uniform distribution of the active material, conductive additive, and binder in the solvent.[8][9][10][11][12][13][14] Given that LiPFOS is a fluorosurfactant, it has the potential to be used for this purpose, particularly in non-aqueous solvent systems where fluorinated binders like PVDF are common. A well-dispersed slurry can lead to electrodes with better adhesion, lower internal resistance, and more uniform electrochemical performance. While direct, detailed studies on the use of LiPFOS for this specific application are scarce in publicly available literature, the following protocol outlines a general methodology for its evaluation.

Experimental Protocol: Evaluation of LiPFOS as a Slurry Wetting Agent

-

Slurry Formulation:

-

Define a standard electrode slurry composition, for example:

-

Active Material (e.g., LiFePO₄ or Graphite): X wt%

-

Conductive Additive (e.g., Carbon Black): Y wt%

-

Binder (e.g., PVDF): Z wt%

-

Solvent (e.g., NMP): to achieve desired viscosity

-

-

Prepare a series of slurries with varying concentrations of LiPFOS (e.g., 0.01 to 0.5 wt% relative to the total solids).

-

-

Slurry Characterization:

-

Measure the viscosity of each slurry using a rheometer to assess the effect of LiPFOS on its flow properties.

-

Evaluate the dispersion quality using techniques like optical microscopy or particle size analysis.

-

Assess the stability of the slurries over time by monitoring for sedimentation.

-

-

Electrode Fabrication:

-

Coat the prepared slurries onto the appropriate current collectors (e.g., aluminum for cathodes, copper for anodes).

-

Dry the coated electrodes in a vacuum oven to remove the solvent.

-

Calender the electrodes to the desired thickness and porosity.

-

-

Electrode and Cell Characterization:

-

Evaluate the adhesion of the electrode coating to the current collector using a peel test.

-

Measure the electronic conductivity of the electrode.

-

Assemble cells with the prepared electrodes and test their electrochemical performance (e.g., rate capability, cycling stability) as described in Application 2.

-

Logical Workflow

Caption: Workflow for the investigation of LiPFOS as a wetting agent in electrode slurry preparation.

References

- 1. sterc.org [sterc.org]

- 2. haleyaldrich.com [haleyaldrich.com]

- 3. umweltbundesamt.de [umweltbundesamt.de]

- 4. waterfrontonline.blog [waterfrontonline.blog]

- 5. www2.mst.dk [www2.mst.dk]

- 6. michigan.gov [michigan.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. mvm.kit.edu [mvm.kit.edu]

- 13. researchgate.net [researchgate.net]

- 14. microtrac.com [microtrac.com]

Application Notes and Protocols: Preparation of Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) Solutions for Laboratory Use

A Note on the Selected Compound: Initial searches for "Lithium Perfluorooctanesulfonate (LiPFOS)" yielded limited practical information for creating a comprehensive laboratory protocol. Due to the scarcity of available data on LiPFOS, this document details the preparation of solutions for a closely related and widely used perfluorinated lithium salt, Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). LiTFSI is a common choice in electrochemical research, particularly in the development of lithium-ion batteries and other energy storage devices.

Introduction

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a salt that has gained significant attention in the scientific community for its use as a lithium-ion source in electrolytes. Its popularity stems from its high thermal stability, excellent electrochemical stability, and good ionic conductivity. It is often considered a safer alternative to the more traditional lithium hexafluorophosphate (LiPF6).[1][2][3][4] These application notes provide a detailed protocol for the preparation of LiTFSI solutions for use in research and development laboratories.

Compound Information

Proper preparation of LiTFSI solutions requires accurate knowledge of its chemical and physical properties. The following table summarizes key information for this compound.

| Property | Value |

| Chemical Name | Lithium bis(trifluoromethanesulfonyl)imide |

| Synonyms | LiTFSI, Lithium bistriflimide |

| Chemical Formula | C₂F₆LiNO₄S₂ |

| Molecular Weight | 287.09 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 234-238 °C |

| Solubility | Highly soluble in water (>21 molal) and various organic solvents.[1][2][3] |

Safety Precautions

Handling LiTFSI requires strict adherence to safety protocols to minimize risks to personnel. The compound is toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling LiTFSI powder and its solutions. This includes:

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles and a face shield[5]

-

A lab coat or chemical-resistant apron

-

Closed-toe shoes

-

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the powder.[5][6]

-

Handling: Avoid creating dust when handling the solid material.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

-

Caption: A diagram illustrating the key safety precautions for handling LiTFSI.

Experimental Protocol: Preparation of a 1 M LiTFSI Solution

This protocol details the preparation of a 1 Molar (M) solution of LiTFSI in an organic solvent. The choice of solvent will depend on the specific application. Common solvents for LiTFSI in battery research include dimethyl carbonate (DMC), ethylene carbonate (EC), and mixtures thereof.[7]

4.1. Materials and Reagents

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), anhydrous, ≥99.9% purity

-

Anhydrous organic solvent (e.g., dimethyl carbonate, ethylene carbonate, or a 1:1 v/v mixture)

-

Volumetric flask (e.g., 50 mL or 100 mL), dried in an oven and cooled in a desiccator

-

Magnetic stirrer and stir bar

-

Spatula and weighing paper

-

Analytical balance (readable to at least 0.1 mg)

-

Pipettes and pipette bulbs

-

Inert atmosphere glovebox (optional but highly recommended for battery-grade electrolytes)

4.2. Procedure

-

Preparation of the Workspace: If preparing a battery-grade electrolyte, perform all steps inside an inert atmosphere glovebox with low moisture and oxygen levels. For other applications, ensure the work area is clean, dry, and well-ventilated.

-

Calculating the Required Mass of LiTFSI: To prepare a 1 M solution, you will need to dissolve 1 mole of LiTFSI (287.09 g) in 1 liter of solvent. For a smaller volume, adjust the mass accordingly.

-

For 50 mL of a 1 M solution:

-

Mass (g) = 1 mol/L * 0.050 L * 287.09 g/mol = 14.3545 g

-

-

-

Weighing the LiTFSI: Carefully weigh the calculated amount of LiTFSI powder on an analytical balance.

-

Dissolving the LiTFSI: a. Add a magnetic stir bar to the volumetric flask. b. Transfer the weighed LiTFSI powder into the volumetric flask. c. Add approximately half of the final volume of the desired solvent to the flask. d. Place the flask on a magnetic stirrer and stir until the LiTFSI is completely dissolved. This may take some time.

-

Bringing the Solution to the Final Volume: a. Once the LiTFSI is fully dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark. b. Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the prepared solution in a tightly sealed, properly labeled container. For moisture-sensitive applications, store the solution in a desiccator or inside a glovebox.

Caption: A flowchart outlining the steps for preparing a 1 M LiTFSI solution.

Data Presentation

The following table provides example calculations for preparing different concentrations and volumes of LiTFSI solutions.

| Desired Concentration (M) | Desired Volume (mL) | Mass of LiTFSI (g) |

| 0.1 | 50 | 1.435 |

| 0.5 | 50 | 7.177 |

| 1.0 | 50 | 14.355 |

| 0.1 | 100 | 2.871 |

| 0.5 | 100 | 14.355 |

| 1.0 | 100 | 28.709 |

Solubility of LiTFSI in Various Solvents:

LiTFSI exhibits good solubility in a range of non-aqueous polar solvents. A study by Xin et al. (2017) provides solubility data for LiTFSI in several common laboratory solvents at different temperatures.[8] The general trend shows that solubility increases with rising temperature. The dissolving abilities of the solvents for lithium salts were found to be in the order: ethanol > dimethyl sulfoxide (DMSO) > acetonitrile > propylene carbonate (PC) > dimethyl carbonate (DMC).[8]

Conclusion

The protocol outlined in these application notes provides a comprehensive guide for the safe and accurate preparation of LiTFSI solutions for laboratory use. By following these procedures and adhering to the specified safety precautions, researchers can confidently prepare high-quality electrolyte solutions for their experiments. The versatility of LiTFSI in terms of its solubility in various organic solvents makes it a valuable component in the development of next-generation energy storage systems and other advanced technologies.

References

- 1. Lithium bis(trifluoromethanesulphonyl)imide | 90076-65-6 [chemicalbook.com]

- 2. Lithium bis(trifluoromethane)sulfonimide - American Chemical Society [acs.org]

- 3. Lithium bis(trifluoromethanesulfonyl)imide - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. watson-int.com [watson-int.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. solvionic.com [solvionic.com]

- 8. escholarship.org [escholarship.org]

Application Notes and Protocols for Lithium Perfluorooctane Sulfonate (LiPFOS)

For Researchers, Scientists, and Drug Development Professionals

These notes provide essential information for the safe handling, use, and disposal of Lithium perfluorooctane sulfonate (LiPFOS). Researchers must supplement this information with a thorough review of the Safety Data Sheet (SDS) for the specific product in use and adhere to all institutional and regulatory guidelines.

Chemical and Physical Properties

LiPFOS is the lithium salt of perfluorooctanesulfonic acid. It is a fluorinated surfactant that is persistent in the environment.[1][2]

| Property | Value | Source |

| Molecular Formula | C8F17LiO3S | [3] |

| Molecular Weight | 506.1 g/mol | [3][4] |

| Appearance | Off-white solid/powder | [3][5] |

| Odor | Slightly pungent | [3] |

| Melting Point | Decomposes at 308 °C | [3] |

| Density | 0.56 g/mL | [3] |

| pH | 4.4 (concentration not specified) | [3] |

Hazard Identification and Toxicity

LiPFOS is classified as a hazardous substance with significant health risks.[3][5]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Reproductive Toxicity | 1B | H360D: May damage the unborn child |

Toxicity Data:

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 154 mg/kg |

| LC50 | Rat | Inhalation | 160 mg/m³ |

Source:[3]

Primary Hazards:

-

Irritant[3]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented when handling LiPFOS. This includes addressing the hazards present, and the selection, maintenance, and use of PPE.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or with a certified fume hood. If airborne concentrations are high or ventilation is inadequate, a NIOSH-approved respirator is required. |

Storage

| Condition | Requirement |

| Container | Keep container tightly closed in a dry and well-ventilated place. |

| Temperature | Store at ≤ -16°C.[1] |

| Incompatibilities | Keep away from heat and sources of ignition. |

Experimental Protocols

Protocol for Preparation of a LiPFOS Stock Solution

This protocol outlines the steps for safely preparing a stock solution of LiPFOS for experimental use.

Materials:

-

LiPFOS powder

-

Appropriate solvent (e.g., deionized water, DMSO)

-

Calibrated analytical balance

-

Chemical fume hood

-

Volumetric flasks

-

Appropriate PPE (see section 3.1)

Procedure:

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

-

Weighing: Tare a clean, dry weighing vessel on the analytical balance. Carefully weigh the desired amount of LiPFOS powder.

-

Solubilization: Transfer the weighed LiPFOS powder to a volumetric flask. Add a portion of the desired solvent to the flask.

-

Mixing: Gently swirl the flask to dissolve the powder. If necessary, use a sonicator to aid dissolution.

-

Final Volume: Once the powder is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Labeling: Clearly label the stock solution with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.

-

Storage: Store the stock solution in a tightly sealed container in a designated, secure location according to the storage requirements in section 3.2.

-

Decontamination: Thoroughly clean all equipment and the work area. Dispose of all waste according to the procedures in section 5.0.

Spill and Waste Disposal

Spill Response

In the event of a spill, evacuate the area and prevent entry. For a small spill of solid material, carefully scoop the powder into a labeled, sealed container for disposal. Avoid generating dust. For a large spill, contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal

All LiPFOS waste, including contaminated PPE and cleaning materials, is considered hazardous waste.

-

Solid Waste: Collect in a labeled, sealed, and leak-proof container.

-

Liquid Waste: Collect in a labeled, sealed, and leak-proof container.

Dispose of all waste through your institution's hazardous waste management program. Do not dispose of LiPFOS down the drain or in the regular trash.

Visualizations

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Lithium (perfluorooctane)sulfonate | C8F17LiO3S | CID 23677927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|CAS 29457-72-5 [benchchem.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. fr.cpachem.com [fr.cpachem.com]

Application Notes: Lithium Difluorophosphate (LiDFP) in Material Science

Introduction

Lithium difluorophosphate (LiPO₂F₂), commonly abbreviated as LiDFP, has emerged as a critical electrolyte additive in the field of energy storage, particularly for enhancing the performance and lifespan of lithium-ion batteries. Initially investigated as a decomposition product of the widely used LiPF₆ salt, LiDFP is now intentionally introduced in small quantities to electrolyte formulations to achieve superior battery performance, especially in high-voltage applications. Its primary function is to facilitate the formation of a stable and robust solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.[1] These protective layers are crucial for minimizing electrolyte degradation, preventing corrosion of the electrodes, and ultimately extending the cycle life and improving the safety of the battery.[1]

Mechanism of Action

LiDFP is electrochemically active and decomposes preferentially on the electrode surfaces during the initial formation cycles of a battery. The decomposition products, which include lithium fluoride (LiF) and various lithium fluorophosphates (LiₓPOᵧF₂), polymerize to form a thin, dense, and uniform protective film on both the anode and the cathode.[2]

-

On the Anode: The LiDFP-derived SEI layer effectively suppresses the continuous decomposition of the bulk electrolyte, particularly the carbonate solvents. This stable interface is more mechanically robust and flexible than the SEI formed without additives, which is particularly beneficial for anodes that experience significant volume changes during cycling, such as silicon-dominant anodes.[3]

-

On the Cathode: The CEI formed from LiDFP decomposition protects the cathode material from dissolution, especially at high operating voltages.[4] It also mitigates the generation of harmful byproducts like hydrofluoric acid (HF) that can degrade the cathode and other cell components.[1]

This dual-action protection of both electrodes leads to significantly improved cycling stability, higher coulombic efficiency, and lower impedance growth over the battery's lifetime.[4]

Key Applications and Benefits

The primary application of LiDFP in material science research is as a high-performance electrolyte additive for lithium-ion batteries. Its benefits are observed across various electrode chemistries:

-

High-Voltage Cathodes (e.g., NMC, LNMO): LiDFP is particularly effective in stabilizing the interface of high-voltage cathodes, enabling them to be cycled to higher potentials (e.g., 4.5V) without rapid degradation.[4] This allows for higher energy density batteries.

-

Silicon-Based Anodes: It helps to create a stable SEI on silicon anodes, which undergo large volume expansion and contraction during lithiation and delithiation, thereby improving cycle life.[3]

-

Enhanced Safety and Lifespan: By forming stable protective layers, LiDFP reduces parasitic reactions within the cell, leading to less gas generation and improved thermal stability.[5]

-

Improved Rate Capability: The stable and thin interphases formed with LiDFP can facilitate faster Li-ion transport, leading to better performance at high charge and discharge rates.[4]

Quantitative Performance Data

The addition of LiDFP to a standard lithium-ion battery electrolyte has been shown to yield significant improvements in electrochemical performance.

| Performance Metric | Electrolyte without LiDFP | Electrolyte with 1 wt.% LiDFP | Cell Chemistry | Reference |

| Capacity Retention (at 4.5V) | 36.0% after 100 cycles | 92.6% after 100 cycles | LiNi₁/₃Co₁/₃Mn₁/₃O₂ / Graphite | [4] |

| Capacity Retention (at 4.5V) | - | 78.2% after 200 cycles | LiNi₁/₃Co₁/₃Mn₁/₃O₂ / Graphite | [4] |